N-(2-chloro-4-methylphenyl)-3-oxobutanamide
CAS No.: 160878-27-3
Cat. No.: VC5423322
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160878-27-3 |
|---|---|
| Molecular Formula | C11H12ClNO2 |
| Molecular Weight | 225.67 |
| IUPAC Name | N-(2-chloro-4-methylphenyl)-3-oxobutanamide |
| Standard InChI | InChI=1S/C11H12ClNO2/c1-7-3-4-10(9(12)5-7)13-11(15)6-8(2)14/h3-5H,6H2,1-2H3,(H,13,15) |
| Standard InChI Key | WZMYPGAPLAOSDX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CC(=O)C)Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
N-(2-Chloro-4-methylphenyl)-3-oxobutanamide exhibits a planar aromatic ring system substituted with chlorine (2-position) and methyl (4-position) groups. The amide functional group at the 3-oxobutanamide moiety enables hydrogen bonding and nucleophilic reactivity. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-(2-chloro-4-methylphenyl)-3-oxobutanamide | |
| Molecular Formula | C₁₁H₁₂ClNO₂ | |
| Molecular Weight | 225.67 g/mol | |
| CAS Registry Number | 160878-27-3 | |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CC(=O)C)Cl |
The compound’s crystallinity and solubility profile (soluble in polar aprotic solvents like DMSO) make it suitable for recrystallization-based purification .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch of amide) and 1540 cm⁻¹ (N-H bend) confirm the amide linkage .
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¹H NMR: Signals at δ 2.2 ppm (methyl group), δ 3.4 ppm (methylene protons), and δ 7.3–7.6 ppm (aromatic protons) align with the substituent positions .
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Mass Spectrometry: A molecular ion peak at m/z 225.67 corroborates the molecular weight.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via condensation of 2-chloro-4-methylaniline with diketene or acetoacetyl chloride under acidic conditions . A representative procedure involves:
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Reacting 2-chloro-4-methylaniline (1 eq) with diketene (1.2 eq) in toluene at 80°C for 6 hours.
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Isolating the product via vacuum filtration after cooling, yielding 75–85% purity .
Microwave-assisted methods reduce reaction times to 30 minutes with comparable yields .
Industrial Manufacturing
Scaled production employs continuous flow reactors to enhance efficiency. Key steps include:
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Feedstock Preparation: 2-Chloro-4-methylaniline and diketene are premixed in a 1:1.1 molar ratio.
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Reactor Conditions: Temperature maintained at 70–90°C with a residence time of 2 hours.
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Purification: Centrifugal partition chromatography achieves >99% purity for pharmaceutical-grade material .
Applications in Chemical and Pharmaceutical Research
Intermediate in Heterocyclic Synthesis
N-(2-Chloro-4-methylphenyl)-3-oxobutanamide is pivotal in constructing pyrimidine and dihydropyrimidine scaffolds. For example, its reaction with benzaldehyde derivatives and urea under HCl catalysis yields tetrahydro-2-oxopyrimidine-5-carboxamides, which exhibit antimicrobial activity .
Antimicrobial Properties
Derivatives synthesized from this compound demonstrate moderate to strong activity against:
Industrial Applications
The compound is utilized in dye intermediate synthesis and polymer cross-linking agents due to its electron-withdrawing substituents .
Physical and Chemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 80–85°C | Differential Scanning Calorimetry |
| LogP | 1.76 | HPLC |
| Solubility | DMSO: 50 mg/mL; Water: <0.1 mg/mL | Shake-flask method |
Recent Research Developments
Green Synthesis Advances
A 2025 study demonstrated solvent-free mechanochemical synthesis using ball milling, achieving 90% yield in 15 minutes .
Pharmacokinetic Profiling
In vivo studies in rats show a plasma half-life of 3.2 hours and 60% oral bioavailability, suggesting suitability for oral drug formulations.
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